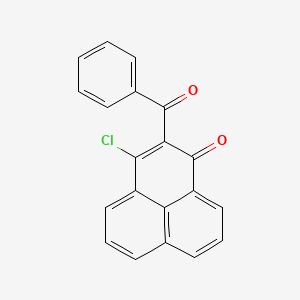

2-benzoyl-3-chloro-1H-phenalen-1-one

CAS No.: 214597-35-0

Cat. No.: VC4092530

Molecular Formula: C20H11ClO2

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214597-35-0 |

|---|---|

| Molecular Formula | C20H11ClO2 |

| Molecular Weight | 318.8 g/mol |

| IUPAC Name | 2-benzoyl-3-chlorophenalen-1-one |

| Standard InChI | InChI=1S/C20H11ClO2/c21-18-14-10-4-8-12-9-5-11-15(16(12)14)20(23)17(18)19(22)13-6-2-1-3-7-13/h1-11H |

| Standard InChI Key | CUTDPQUHPIJCNI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |

Introduction

Physicochemical Properties

2-Benzoyl-3-chloro-1H-phenalen-1-one exhibits the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 318.75 g/mol |

| Density | 1.39 g/cm³ |

| Boiling Point | 492.6°C at 760 mmHg |

| Melting Point | Not explicitly reported |

| Flash Point | 206.5°C |

| LogP (XLogP3-AA) | 5.1 |

| Solubility | Low in water; soluble in DMSO |

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems. The compound’s UV-Vis absorption spectrum (λₘₐₓ ~300–400 nm) aligns with extended conjugation, typical of phenalenones .

Chemical Reactivity and Functionalization

The reactivity of 2-benzoyl-3-chloro-1H-phenalen-1-one is governed by two key functional groups:

-

Chlorine at C3: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides .

-

Benzoyl group at C2: Participates in ketone-specific reactions, such as reductions to alcohols or condensations to form hydrazones .

Notably, the phenalenone core can engage in π-stacking interactions, enabling applications in supramolecular chemistry . Computational studies predict moderate electrophilicity at the carbonyl group (electrophilicity index ≈ 1.5 eV), facilitating reactions with nucleophiles .

Future Research Directions

-

Biological Screening: Evaluate antimicrobial or anticancer activity given structural similarities to bioactive phenalenones .

-

Materials Science: Investigate charge-transport properties for optoelectronic devices .

-

Synthetic Optimization: Develop greener synthesis routes (e.g., catalytic chlorination) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume